(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 178432-48-9
VCID: VC7906965
InChI: InChI=1S/C24H21NO5/c26-16-7-5-6-15(12-16)13-22(23(27)28)25-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)O)C(=O)O
Molecular Formula: C24H21NO5
Molecular Weight: 403.4 g/mol

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid

CAS No.: 178432-48-9

Cat. No.: VC7906965

Molecular Formula: C24H21NO5

Molecular Weight: 403.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid - 178432-48-9

Specification

CAS No. 178432-48-9
Molecular Formula C24H21NO5
Molecular Weight 403.4 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-hydroxyphenyl)propanoic acid
Standard InChI InChI=1S/C24H21NO5/c26-16-7-5-6-15(12-16)13-22(23(27)28)25-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1
Standard InChI Key QTAKQPPYEQCJTJ-QFIPXVFZSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)O)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)O)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)O)C(=O)O

Introduction

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid is a complex organic compound that incorporates a fluorenyl group, a hydroxyphenyl group, and a carbonyl-protected amino group. This compound is often used in peptide synthesis due to its protective group, which is crucial for controlling the reactivity of amino acids during peptide formation.

Synthesis and Applications

This compound is synthesized using standard peptide chemistry techniques, where the Fmoc group is used to protect the amino group during the synthesis process. The Fmoc group can be easily removed under mild conditions, typically using piperidine, allowing for the controlled exposure of the amino group for further reactions.

Applications

  • Peptide Synthesis: The primary application of this compound is in the synthesis of peptides, where the Fmoc group serves as a temporary protector of the amino group.

  • Biological Studies: The incorporation of a hydroxyphenyl group may confer specific biological properties, such as antioxidant activity or interaction with biological targets.

Physical and Chemical Data

PropertyValue
Molecular FormulaC24H21NO5
Molecular Weight403.4 g/mol
CAS Number501015-32-3
Synonyms(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid, Fmoc-(S)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid
IUPAC Name(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-hydroxyphenyl)propanoic acid

Preparation of Stock Solutions

For experimental use, stock solutions of this compound can be prepared by dissolving it in appropriate solvents like DMSO. The concentration of the stock solution can be adjusted based on the experimental requirements.

Weight of CompoundVolume for 1 mM SolutionVolume for 5 mM SolutionVolume for 10 mM Solution
1 mg2.4787 mL0.4957 mL0.2479 mL
5 mg12.3937 mL2.4787 mL1.2394 mL
10 mg24.7874 mL4.9575 mL2.4787 mL

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